molecular formula C5H14NO3P B079377 (1-Aminopentyl)phosphonic acid CAS No. 13138-37-9

(1-Aminopentyl)phosphonic acid

Cat. No.: B079377
CAS No.: 13138-37-9
M. Wt: 167.14 g/mol
InChI Key: NXTPDFMZKSLVRK-UHFFFAOYSA-N
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Description

(1-Aminopentyl)phosphonic acid is an organophosphorus compound with the chemical formula C5H14NO3P. It is characterized by the presence of a phosphonic acid group attached to a pentyl chain with an amino group at the terminal position. This compound appears as a white crystalline solid and is soluble in water and organic solvents . It is known for its stability and resistance to decomposition under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Aminopentyl)phosphonic acid can be synthesized through various methods. One common approach involves the reaction of ethanolamine with phosphorous acid. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product . Another method involves the use of amides or nitriles as substrates, which undergo phosphonylation reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques. The use of continuous flow reactors is also explored to enhance production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (1-Aminopentyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Aminopentyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminopentyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity and metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: (1-Aminopentyl)phosphonic acid is unique due to its specific chain length and the presence of both amino and phosphonic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

1-aminopentylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPDFMZKSLVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302001
Record name P-(1-Aminopentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-37-9
Record name P-(1-Aminopentyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13138-37-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name P-(1-Aminopentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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